

# Physical properties of 2-amino-5-chloro-4-methylpyrimidine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Chloro-4-methylpyrimidin-2-amine

Cat. No.: B2525241

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2-amino-5-chloro-4-methylpyrimidine

## Introduction

2-amino-5-chloro-4-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various fields of chemical and biological science. Pyrimidine cores are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities including antimicrobial and anticancer properties.<sup>[1][2]</sup> This guide provides an in-depth analysis of the key physical properties of 2-amino-5-chloro-4-methylpyrimidine, offering both established data for related isomers and detailed, field-proven protocols for the experimental determination of these characteristics.

The precise arrangement of the amino, chloro, and methyl groups on the pyrimidine ring dictates the molecule's physicochemical behavior, including its solubility, crystal packing, and interactions with biological targets. Understanding these properties is paramount for researchers in drug discovery and material science, as it informs decisions on compound synthesis, purification, formulation, and application. This document is designed to be a comprehensive resource for scientists, detailing not just the "what" but the "why" behind each physical property and its method of determination.

## Molecular Structure and Core Properties

The foundational characteristics of a molecule are its structure, weight, and topology. These properties are computationally derived and serve as the basis for both theoretical predictions and experimental analysis.

- Chemical Formula: C<sub>5</sub>H<sub>6</sub>ClN<sub>3</sub>
- Molecular Weight: 143.57 g/mol [3]
- Canonical SMILES: Cc1cnc(N)nc1Cl
- InChI Key: ZCQWIJBRCXQUNP-UHFFFAOYSA-N

The structural arrangement—a pyrimidine ring substituted at C2 with an amino group, at C4 with a methyl group, and at C5 with a chlorine atom—creates a unique electronic and steric profile that governs its interactions and bulk properties.

## Comparative Data of Isomers

Direct experimental data for 2-amino-5-chloro-4-methylpyrimidine is not as prevalent in publicly accessible literature as for its isomers. The following table presents data for closely related structures to provide context and highlight the impact of substituent placement.

Property	2-amino-5-chloro-4-methylpyrimidine	2-amino-4-chloro-6-methylpyrimidine	4-amino-2-chloro-5-methylpyrimidine
CAS Number	7338-53-6	5600-21-5	14394-70-8[4]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub>	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub>	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub>
Molecular Weight	143.57 g/mol	143.57 g/mol [5]	143.57 g/mol [3]
Appearance	Off-white crystals (Predicted)	Solid	Off-white crystals[4]
Melting Point	Not Available	183-186 °C	Not Available
pKa (Predicted)	Not Available	Not Available	2.78 ± 0.10[4]
Solubility	Sparingly soluble in water (Predicted)	Acetic Acid: 50 mg/mL	Sparingly soluble in water[4]

## Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a highly pure substance, while a broad range often indicates the presence of impurities, which disrupt the crystal lattice.

## Causality and Experimental Insight

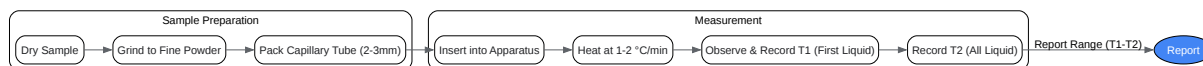
The choice of method for melting point determination depends on the sample amount and required accuracy. The capillary method (Thiele tube or digital apparatus) is standard. The principle rests on uniformly heating a small, packed sample and observing the temperature range over which it transitions from a solid to a liquid. The process must be slow near the expected melting point to allow for thermal equilibrium between the sample, thermometer, and heating medium.

## Experimental Protocol: Digital Melting Point Apparatus

- Sample Preparation:
  - Ensure the 2-amino-5-chloro-4-methylpyrimidine sample is completely dry and homogenous.
  - Crush a small amount of the sample into a fine powder on a watch glass.
  - Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
  - Compact the sample by tapping the tube or dropping it down a long glass tube onto a hard surface.
- Apparatus Setup:
  - Set the starting temperature on the digital apparatus to ~20 °C below the expected melting point. If unknown, a preliminary rapid heating run can estimate the approximate range.
  - Set the heating ramp rate. A rate of 1-2 °C per minute is standard for accurate determination.<sup>[6]</sup>

- Measurement:
  - Insert the packed capillary tube into the apparatus.
  - Initiate the heating program.
  - Record the temperature at which the first drop of liquid appears ( $T_1$ ).
  - Record the temperature at which the last solid particle melts ( $T_2$ ).
  - The melting range is reported as  $T_1 - T_2$ .
- Validation:
  - Calibrate the apparatus periodically using certified standards with known melting points.

## Workflow for Melting Point Determination



[Click to download full resolution via product page](#)

Caption: Workflow for determining melting point via digital apparatus.

## Solubility Profile

Solubility is a crucial parameter in drug development, impacting bioavailability, formulation, and the design of biological assays.[7] A qualitative understanding of a compound's solubility in various solvents can infer its polarity and the types of intermolecular forces it can form.

## Causality and Experimental Insight

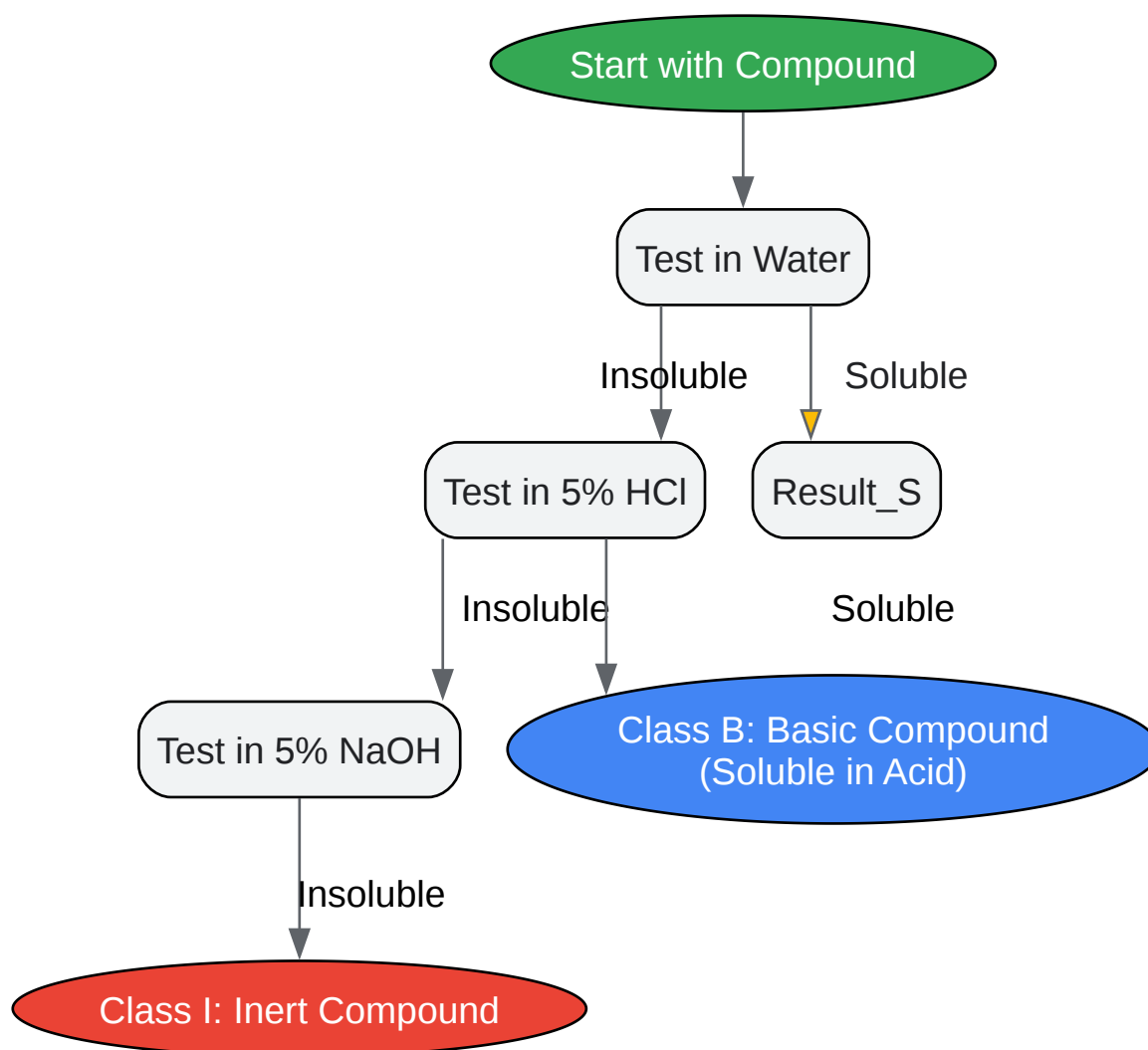
The "like dissolves like" principle is a useful heuristic. The presence of an amino group and nitrogen atoms in the pyrimidine ring suggests the potential for hydrogen bonding, favoring

solubility in polar protic solvents. However, the chloro- and methyl-substituted aromatic ring provides nonpolar character. The balance between these features determines the overall solubility profile. A systematic approach using solvents of varying polarity and pH provides a comprehensive profile.[\[8\]](#)[\[9\]](#)

## Experimental Protocol: Qualitative Solubility Testing

- General Procedure:
  - Add ~25 mg of 2-amino-5-chloro-4-methylpyrimidine to a test tube.
  - Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[\[8\]](#)
  - Observe if the solid dissolves completely.
- Solvent Sequence:
  - Water (H<sub>2</sub>O): To assess baseline polarity and hydrogen bonding capability. Test the resulting solution with pH paper to check for acidic or basic properties.[\[9\]](#)
  - 5% Sodium Hydroxide (NaOH): To test for acidic functional groups. (Unlikely to be soluble given the amino group).
  - 5% Sodium Bicarbonate (NaHCO<sub>3</sub>): To test for strongly acidic groups. (Unlikely to be soluble).
  - 5% Hydrochloric Acid (HCl): To test for basic functional groups. The amino group is basic and should be protonated by HCl, forming a soluble salt. This is the expected result.
  - Organic Solvents: Test solubility in solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) to assess solubility for analytical and assay purposes.[\[10\]](#)

## Logical Flow for Solubility Classification



[Click to download full resolution via product page](#)

Caption: Simplified decision tree for solubility classification.

## Acidity and Basicity (pKa)

The pKa value quantifies the acidity or basicity of a molecule. For an amine, the pKa refers to the equilibrium constant of its conjugate acid. This value is critical as it determines the charge state of the molecule at a given pH, which profoundly affects its interaction with biological macromolecules and its ability to cross cell membranes. For example, a predicted pKa of 2.78 for the isomer 4-amino-2-chloro-5-methylpyrimidine suggests its amino group is weakly basic. [4]

## Causality and Experimental Insight

The basicity of the amino group at C2 is influenced by the electronic effects of the other substituents. The chlorine atom at C5 is electron-withdrawing, which tends to decrease the basicity (lower the pKa) of the pyrimidine nitrogens and the exocyclic amino group. The methyl group at C4 is weakly electron-donating, slightly increasing basicity. The interplay of these effects determines the precise pKa value. Potentiometric titration or UV-spectrophotometry are common methods for pKa determination.[\[11\]](#)[\[12\]](#)

## Experimental Protocol: Potentiometric Titration

- Principle: A solution of the compound is titrated with a strong acid (e.g., HCl), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated (the half-equivalence point).
- Procedure:
  - Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).
  - Accurately prepare a solution of 2-amino-5-chloro-4-methylpyrimidine of known concentration (e.g., 0.01 M) in deionized water, potentially with a co-solvent like methanol if water solubility is low.
  - Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
  - Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
  - Record the pH after each addition, allowing the reading to stabilize.
  - Plot pH versus the volume of acid added. The pKa is determined from the midpoint of the steepest part of the titration curve.

## Spectroscopic Characterization

Spectroscopic techniques provide a molecular "fingerprint," allowing for unambiguous structural confirmation and purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[13]</sup>

- <sup>1</sup>H NMR: The spectrum will show distinct signals for the amino protons (NH<sub>2</sub>), the methyl protons (CH<sub>3</sub>), and the remaining aromatic proton on the pyrimidine ring. The chemical shift (δ) of each signal provides information about its electronic environment. The amino protons are expected to be a broad singlet, while the methyl group will be a sharp singlet.
- <sup>13</sup>C NMR: This technique identifies the unique carbon atoms in the molecule. Five distinct signals are expected, corresponding to the five carbon atoms in 2-amino-5-chloro-4-methylpyrimidine.

Expected <sup>1</sup>H NMR Chemical Shift Ranges for Substituted Pyrimidines<sup>[14]</sup>

Proton Type	Approximate δ (ppm)	Notes
Ring C-H	7.0 - 9.0	Position is highly dependent on other substituents.
Amino N-H	5.0 - 7.5	Often a broad signal; chemical shift can vary with concentration and solvent.
Methyl C-H	2.3 - 2.8	Typically a sharp singlet.

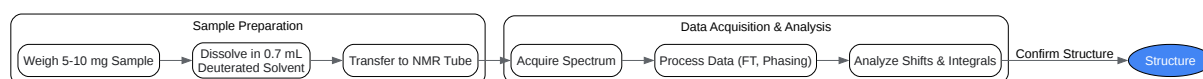
## Experimental Protocol: NMR Sample Preparation<sup>[16][17]</sup>

- Sample Weighing: Accurately weigh 5-10 mg of the purified compound.<sup>[14]</sup>
- Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean vial. DMSO-d<sub>6</sub> is often a good choice for polar, amine-containing compounds.<sup>[15]</sup>
- Transfer: Carefully transfer the solution into a 5 mm NMR tube, avoiding the introduction of solid particles or air bubbles.
- Internal Standard: The solvent typically contains an internal standard like tetramethylsilane (TMS) for chemical shift calibration (δ = 0.00 ppm).



- Analysis: Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz). A D<sub>2</sub>O exchange experiment can be performed to confirm the N-H signal; adding a drop of D<sub>2</sub>O will cause the amino proton signal to disappear.<sup>[14]</sup>

## Workflow for NMR Analysis



[Click to download full resolution via product page](#)

Caption: General workflow for NMR sample preparation and analysis.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.<sup>[1][16]</sup>

Expected Characteristic IR Absorption Bands<sup>[1][2][17]</sup>

Functional Group	Wavenumber (cm <sup>-1</sup> )	Vibration Type
N-H (Amino)	3300 - 3400	Stretching
C-H (Aromatic/Methyl)	2850 - 3100	Stretching
C=N / C=C (Ring)	1550 - 1650	Stretching
N-H (Amino)	~1600	Scissoring/Bending
C-Cl	700 - 850	Stretching

## Experimental Protocol: FT-IR (ATR)

- Principle: Attenuated Total Reflectance (ATR) is a common, simple technique for solid samples. An IR beam is passed through a crystal (e.g., diamond), creating an evanescent

wave that protrudes slightly from the crystal surface. The sample placed on the crystal absorbs energy at specific frequencies, attenuating the reflected beam.

- Procedure:
  - Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
  - Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum.
  - Clean the crystal thoroughly after the measurement.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[\[18\]](#)[\[19\]](#)

Expected Observations:

- **Molecular Ion Peak ( $M^+$ ):** The primary piece of information is the molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes:  $^{35}\text{Cl}$  (~75.8%) and  $^{37}\text{Cl}$  (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion: one at  $m/z$  corresponding to the molecule with  $^{35}\text{Cl}$  ( $M^+$ ) and another, smaller peak at  $m/z+2$  corresponding to the molecule with  $^{37}\text{Cl}$  ( $M+2^+$ ). The intensity ratio of these peaks will be approximately 3:1.[\[18\]](#)
- **Fragmentation:** Electron impact (EI) ionization can cause the molecular ion to fragment. Analysis of these fragment ions can help confirm the structure. Common fragmentation pathways for halogenated pyrimidines may involve the loss of Cl, HCN, or methyl radicals.[\[19\]](#)[\[20\]](#)

## Experimental Protocol: Direct Infusion ESI-MS

- Principle: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often used with liquid chromatography (LC-MS) or by direct infusion. The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are liberated.
- Procedure:
  - Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
  - Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
  - Observe the  $m/z$  value for the  $[M+H]^+$  peak and confirm the characteristic 3:1 isotopic pattern for the chlorine atom at  $[M+H]^+$  and  $[M+H+2]^+$ .

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [abjar.vandanapublications.com](http://abjar.vandanapublications.com) [abjar.vandanapublications.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. 2-Chloro-5-methylpyrimidin-4-amine | C<sub>5</sub>H<sub>6</sub>ClN<sub>3</sub> | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. [alfa-chemistry.com](http://alfa-chemistry.com) [alfa-chemistry.com]

- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. lifechemicals.com [lifechemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. organomation.com [organomation.com]
- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 17. ijrset.com [ijrset.com]
- 18. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. article.sapub.org [article.sapub.org]
- To cite this document: BenchChem. [Physical properties of 2-amino-5-chloro-4-methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2525241#physical-properties-of-2-amino-5-chloro-4-methylpyrimidine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)